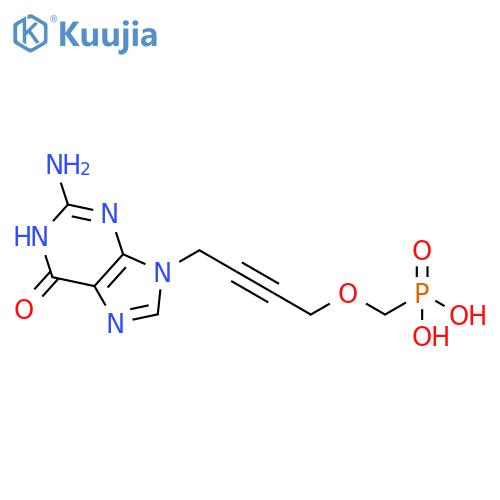

Cas no 159683-80-4 (4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-butynyloxymethyl-phosphonic Acid)

4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-butynyloxymethyl-phosphonic Acid 化学的及び物理的性質

名前と識別子

-

- Phosphonic acid, [[[4-(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-butynyl]oxy]methyl]- (9CI)

- 4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-butynyloxymethyl-phosphonic Acid

-

- インチ: 1S/C10H12N5O5P/c11-10-13-8-7(9(16)14-10)12-5-15(8)3-1-2-4-20-6-21(17,18)19/h5H,3-4,6H2,(H2,17,18,19)(H3,11,13,14,16)

- InChIKey: WCMFXNGIVFXPNV-UHFFFAOYSA-N

- ほほえんだ: C(P(=O)(O)O)OCC#CCN1C2=C(N=C1)C(=O)NC(N)=N2

4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-butynyloxymethyl-phosphonic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A610080-25mg |

[[[4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-butynyl]oxy]methyl]-phosphonic Acid |

159683-80-4 | 25mg |

$ 873.00 | 2023-04-19 | ||

| TRC | A610080-5mg |

[[[4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-butynyl]oxy]methyl]-phosphonic Acid |

159683-80-4 | 5mg |

$ 207.00 | 2023-04-19 | ||

| TRC | A610080-100mg |

[[[4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-butynyl]oxy]methyl]-phosphonic Acid |

159683-80-4 | 100mg |

$ 3000.00 | 2023-09-08 | ||

| TRC | A610080-10mg |

[[[4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-butynyl]oxy]methyl]-phosphonic Acid |

159683-80-4 | 10mg |

$ 397.00 | 2023-04-19 | ||

| TRC | A610080-50mg |

[[[4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-butynyl]oxy]methyl]-phosphonic Acid |

159683-80-4 | 50mg |

$ 1642.00 | 2023-04-19 |

4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-butynyloxymethyl-phosphonic Acid 関連文献

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

6. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

S. Ahmed Chem. Commun., 2009, 6421-6423

4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-butynyloxymethyl-phosphonic Acidに関する追加情報

4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-butynyloxymethyl-phosphonic Acid: A Comprehensive Overview

The compound with CAS No. 159683-80-4, known as 4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-butynyloxymethyl-phosphonic Acid, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a purine derivative with a phosphonic acid group, making it a potential candidate for various applications in drug discovery and material science.

The purine moiety in this compound is a key structural feature, as purines are fundamental building blocks of nucleic acids and are involved in numerous biological processes. The phosphonic acid group, on the other hand, introduces hydrophilic properties and enhances the compound's ability to interact with biological systems. Recent studies have highlighted the potential of such compounds in targeting specific enzymes and receptors, making them valuable tools in medicinal chemistry.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound using a combination of palladium-catalyzed coupling reactions and enzymatic transformations. These methods not only improve the yield but also reduce the environmental impact of the synthesis process. The ability to modify the substituents on the purine ring and the phosphonic acid group has opened new avenues for tailoring the compound's properties to suit specific applications.

In terms of applications, 4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-butynyloxymethyl-phosphonic Acid has shown promise in several areas. For instance, its ability to inhibit certain kinases makes it a potential lead compound for anti-cancer drug development. Additionally, its unique structure allows it to act as a bioisostere for nucleoside analogs, which are widely used in antiviral therapies.

Recent research has also explored the use of this compound in materials science, particularly in the development of novel polymers and coatings with enhanced biocompatibility. The phosphonic acid group plays a crucial role in these applications by facilitating strong interactions with metal surfaces, leading to improved adhesion properties.

The development of this compound has been driven by its versatility and the ability to exploit its structural features for diverse applications. As research continues to uncover new functionalities and optimization strategies, 4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-butynyloxymethyl-phosphonic Acid is poised to become an essential component in various scientific and industrial domains.

159683-80-4 (4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-butynyloxymethyl-phosphonic Acid) 関連製品

- 2764009-96-1(3-(1-methyl-1H-imidazol-5-yl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid)

- 2680796-42-1(Prop-2-en-1-yl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate)

- 1803480-53-6(3-Amino-5-cyano-4-methoxy-2-(trifluoromethoxy)pyridine)

- 433250-99-8(N-(3-fluorophenyl)-N'-(4-methoxyphenyl)methylethanediamide)

- 301171-02-8(N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline)

- 1704464-34-5(1-(But-2-en-1-yl)-5-methyl-1H-pyrazol-3-amine)

- 1518113-22-8(7-Bromo-2-methyl-2H-indazole-3-carbonitrile)

- 1158371-11-9((4-Methoxyphenyl)methyl(propan-2-yl)amine Hydrochloride)

- 1804976-15-5(5-Bromo-4-(difluoromethyl)-2-nitropyridine-3-acetonitrile)

- 2008495-43-8(benzyl N-(4-methyl-3-oxopent-4-en-2-yl)carbamate)